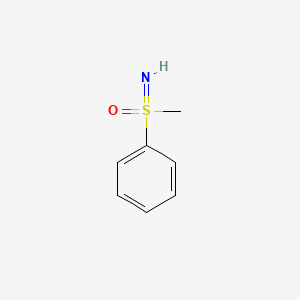
1,1,12,12-Dodecanetetracarboxylic acid
Overview
Description
1,1,12,12-Dodecanetetracarboxylic acid, also known as DTPA, is an organic compound with a wide range of applications in both research and industry. It is a dicarboxylic acid with a symmetrical structure consisting of four 12-carbon chains and four carboxyl groups. It is a white, odorless, crystalline solid that is soluble in water. DTPA has a variety of uses in research and industry, including as a chelating agent, a complexing agent, a catalyst, and a stabilizer. It has also been used in a variety of biomedical applications, including as a contrast agent for magnetic resonance imaging (MRI) scans and as a chelator for heavy metals in the body.
Scientific Research Applications
Biosynthesis and Mechanism Studies
Biosynthesis in Plants
A study by Görgen and Boland (1989) revealed insights into the biosynthesis of 1-alkenes, like 1-pentadecene or 1,8,11,14-heptadecatetraene, from fatty acids like palmitic or linolenic acid in higher plants. This process involves fragmentative decarboxylation and is crucial for the biosynthesis of natural products with vinylic substructures from oxygenated precursors (Görgen & Boland, 1989).
Chiral Acid Synthesis
Görgen et al. (1989) synthesized chiral 12-phenyl(2H)dodecanoic acids, which served as metabolic probes for evaluating the stereochemical course of the biosynthesis of 1-alkenes from fatty acids in plants and insects. This research provided valuable insights into plant and insect metabolism (Görgen, Boland, Preiss, & Simon, 1989).
Material Science and Nanotechnology
Hydroxyapatite Nanoparticles
Chen et al. (2011) explored the use of dodecanedioic acid for modifying hydroxyapatite nanoparticles. This study evaluated the impact of surface charge, modified by carboxylic acids like dodecanedioic acid, on cellular uptake and biocompatibility, offering potential applications in gene delivery and intracellular drug delivery (Chen, Mccrate, Lee, & Li, 2011).
Polymerized Liposomes
Sadownik, Stefely, and Regen (1986) discussed the synthesis of polymerized liposomes using 1,2-bis[12-(lipoyloxy)dodecanoyl]-sn-glycero-3-phosphocholine, demonstrating potential applications in membrane modeling and drug delivery (Sadownik, Stefely, & Regen, 1986).
Energy and Environmental Applications
- Thermal Energy Storage: Desgrosseilliers, Whitman, Groulx, and White (2013) explored dodecanoic acid as a phase-change material for latent heat energy storage in solar thermal applications. This research highlights its potential in enhancing energy efficiency (Desgrosseilliers, Whitman, Groulx, & White, 2013).
properties
IUPAC Name |
dodecane-1,1,12,12-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c17-13(18)11(14(19)20)9-7-5-3-1-2-4-6-8-10-12(15(21)22)16(23)24/h11-12H,1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCXESIWEYTBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(=O)O)C(=O)O)CCCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070997 | |
| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68025-28-5 | |
| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68025-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068025285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane-1,1,12,12-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Ethoxybenzo[d]thiazol-2-amine](/img/structure/B1617485.png)
![5(4H)-Oxazolone, 2-methyl-4-[(4-nitrophenyl)methylene]-](/img/structure/B1617486.png)





